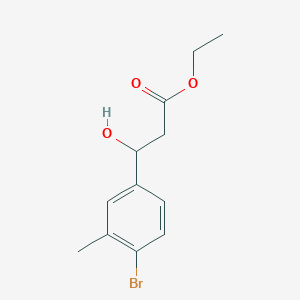

Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC18320266

Molecular Formula: C12H15BrO3

Molecular Weight: 287.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15BrO3 |

|---|---|

| Molecular Weight | 287.15 g/mol |

| IUPAC Name | ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate |

| Standard InChI | InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6,11,14H,3,7H2,1-2H3 |

| Standard InChI Key | LJMQDDNLWXHVJW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C1=CC(=C(C=C1)Br)C)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate, reflects its core structure:

-

A benzene ring substituted with a bromine atom at the meta-position and a methyl group at the para-position.

-

A 3-hydroxypropanoate side chain esterified with an ethyl group.

The molecular formula is C₁₂H₁₅BrO₃, with a molar mass of 287.15 g/mol . Key identifiers include:

-

InChIKey: WULPWEWNSJDRHU-UHFFFAOYSA-N

-

SMILES: CCOC(=O)CC(C1=CC(=C(C=C1)C)Br)O

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅BrO₃ | |

| Molar Mass (g/mol) | 287.15 | |

| Boiling Point (°C) | 418.2 (predicted) | |

| Density (g/cm³) | 1.379 (predicted at 20°C) | |

| pKa | 13.26 (predicted) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via acid-catalyzed esterification:

-

Reactants: 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoic acid and ethanol.

-

Catalyst: Sulfuric acid or p-toluenesulfonic acid.

-

Conditions: Reflux (70–80°C) under anhydrous conditions for 6–8 hours.

The reaction mechanism involves nucleophilic acyl substitution, where the hydroxyl group of the acid attacks the electrophilic carbonyl carbon of ethanol, facilitated by protonation of the carbonyl oxygen.

Industrial Manufacturing

Continuous flow reactors are employed for scalability, offering advantages over batch processes:

-

Precision: Real-time monitoring of temperature (70±2°C) and pressure (1–2 atm).

-

Yield Optimization: >90% conversion efficiency due to reduced side reactions.

Chemical Reactivity and Derivatives

Functional Group Transformations

The compound undergoes three primary reactions:

Oxidation

-

Reagent: KMnO₄ in acidic medium.

-

Product: Ethyl 3-(3-bromo-4-methylphenyl)-3-oxopropanoate.

Reduction

-

Reagent: LiAlH₄ in anhydrous ether.

-

Product: 3-(3-Bromo-4-methylphenyl)-1,3-propanediol.

Nucleophilic Substitution

-

Reagent: Amines (e.g., NH₃) or thiols (e.g., HSCH₂CH₂SH) in NaOH.

-

Product: Ethyl 3-(3-amino-4-methylphenyl)-3-hydroxypropanoate or thiol derivatives.

Table 2: Reaction Pathways and Outcomes

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 3-Oxopropanoate derivative |

| Reduction | LiAlH₄, ether | 1,3-Propanediol |

| Substitution | NH₃/NaOH or HSCH₂CH₂SH | Amino- or mercapto-substituted analogs |

Applications in Research and Industry

Organic Synthesis

The compound serves as a versatile intermediate for:

-

Pharmaceuticals: Synthesis of nonsteroidal anti-inflammatory drug (NSAID) precursors.

Biological Studies

-

Enzyme Inhibition: The hydroxyl and bromine groups facilitate binding to cyclooxygenase-2 (COX-2), mimicking NSAID activity.

-

Antiviral Potential: Structural analogs exhibit anti-cytomegalovirus activity at IC₅₀ < 10 µM, suggesting therapeutic promise.

Material Science

| Parameter | Specification | Source |

|---|---|---|

| Storage Temperature | 2–8°C (under inert gas) | |

| PPE | Gloves, goggles, lab coat | |

| Disposal | Incineration at 1,200°C |

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

| Compound | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|

| Ethyl 3-(3-Cl-4-MePh)-3-OH-propanoate | C₁₂H₁₅ClO₃ | Cl, OH, ester | COX-2 inhibition |

| Ethyl 3-(3-Br-4-EtPh)-3-OH-propanoate | C₁₃H₁₇BrO₃ | Br, OH, ester | Liquid crystal precursors |

| Methyl 3-(3-Br-4-MePh)-3-O-propanoate | C₁₁H₁₃BrO₃ | Br, ketone, ester | Antiviral agent development |

The bromine atom in Ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate enhances electrophilic reactivity compared to chloro analogs, while the ethyl ester group improves lipid solubility over methyl variants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume